1-(2-chlorobenzyl)-2-hydroxy-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-[(2-CHLOROPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the diazino-pyrimidine family. This compound is characterized by its unique structure, which includes a chlorophenyl group and a propyl chain. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a chlorophenylmethyl derivative with a propyl-substituted diazino-pyrimidine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
[1,3]DIAZINO[5,4-D]PYRIMIDINES: These compounds share a similar core structure but differ in their substituents and specific properties.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research contexts.
Uniqueness
1-[(2-CHLOROPHENYL)METHYL]-6-PROPYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its specific combination of a chlorophenyl group and a propyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H19ClN4O2 |
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Molecular Weight |
334.80 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-propyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H19ClN4O2/c1-2-7-20-9-12-14(18-10-20)21(16(23)19-15(12)22)8-11-5-3-4-6-13(11)17/h3-6,18H,2,7-10H2,1H3,(H,19,22,23) |
InChI Key |
QDNATFIYWNEMQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(NC1)N(C(=O)NC2=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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